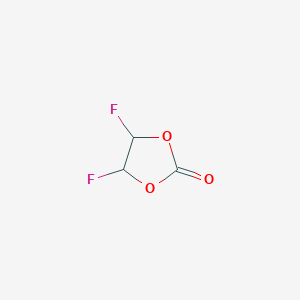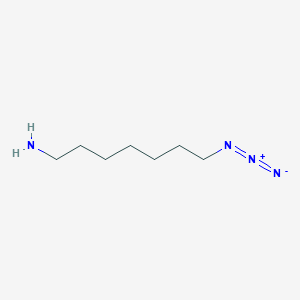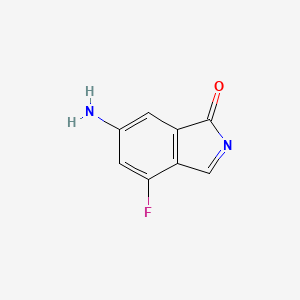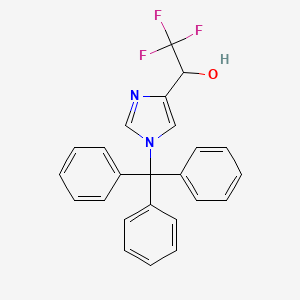
alpha-(Trifluoromethyl)-1-trityl-1H-imidazole-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(Trifluoromethyl)-1-trityl-1H-imidazole-4-methanol is a complex organic compound characterized by the presence of a trifluoromethyl group, a trityl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Trifluoromethyl)-1-trityl-1H-imidazole-4-methanol typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a trityl-protected imidazole with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Alpha-(Trifluoromethyl)-1-trityl-1H-imidazole-4-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Alpha-(Trifluoromethyl)-1-trityl-1H-imidazole-4-methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of alpha-(Trifluoromethyl)-1-trityl-1H-imidazole-4-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Alpha-(Trifluoromethyl)styrene: Another compound with a trifluoromethyl group, used in similar synthetic applications.
Alpha-(Trifluoromethyl)amine: Known for its use in the synthesis of fluorinated amines.
Alpha-(Trifluoromethyl)carbonyl compounds: Versatile intermediates in organic synthesis
Uniqueness
Alpha-(Trifluoromethyl)-1-trityl-1H-imidazole-4-methanol is unique due to the combination of its trifluoromethyl group, trityl group, and imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1346809-22-0 |
|---|---|
Molecular Formula |
C24H19F3N2O |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(1-tritylimidazol-4-yl)ethanol |
InChI |
InChI=1S/C24H19F3N2O/c25-24(26,27)22(30)21-16-29(17-28-21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,22,30H |
InChI Key |
IWFBCRPQDKFBPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B12281230.png)
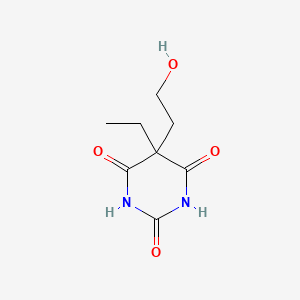
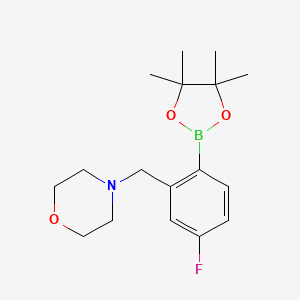
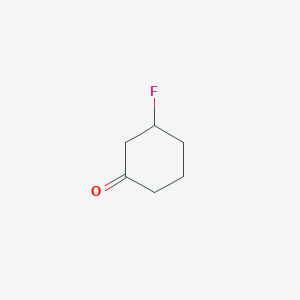
![4,6-Dihydrothieno[3,4-b]thiophene](/img/structure/B12281246.png)
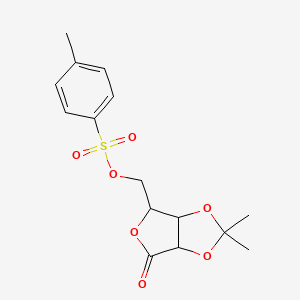
![Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate](/img/structure/B12281256.png)
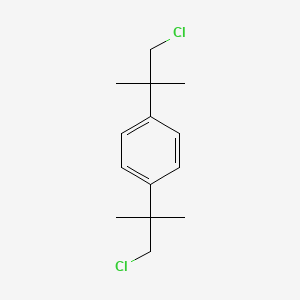
![(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene](/img/structure/B12281264.png)
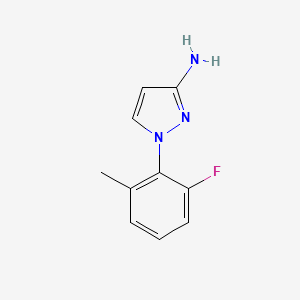
![(1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile;hydrochloride](/img/structure/B12281271.png)
